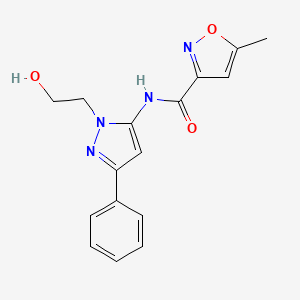

N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)-5-methylisoxazole-3-carboxamide

Description

N-(1-(2-Hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)-5-methylisoxazole-3-carboxamide is a heterocyclic carboxamide derivative featuring a pyrazole core substituted with a 2-hydroxyethyl group at the N1 position and a phenyl ring at the C3 position. The isoxazole moiety, bearing a methyl group at C5, is linked via a carboxamide bond.

Propriétés

IUPAC Name |

N-[2-(2-hydroxyethyl)-5-phenylpyrazol-3-yl]-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3/c1-11-9-14(19-23-11)16(22)17-15-10-13(18-20(15)7-8-21)12-5-3-2-4-6-12/h2-6,9-10,21H,7-8H2,1H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIRLTUZYHDBPBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=CC(=NN2CCO)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Formation of the Isoxazole Ring: The isoxazole ring is often formed via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

Coupling Reactions: The pyrazole and isoxazole intermediates are then coupled using appropriate reagents and conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carboxamide group would produce an amine.

Applications De Recherche Scientifique

Chemical Properties and Structure

This compound features a complex molecular structure characterized by the presence of a pyrazole ring and an isoxazole moiety. Its molecular formula is , with a molecular weight of 253.28 g/mol. The compound's structure suggests potential interactions with biological targets, making it a candidate for further pharmacological exploration.

Biological Activities

The biological activities of N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)-5-methylisoxazole-3-carboxamide have been investigated in various studies, revealing its potential as:

- Anticancer Agent : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer models. The mechanism appears to involve apoptosis induction and cell cycle arrest, although detailed mechanisms require further elucidation through extensive in vitro and in vivo studies .

- Anti-inflammatory Properties : Research has suggested that this compound may inhibit specific inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation. Its effects on cytokine production and immune cell activation are areas of ongoing investigation .

- Neuroprotective Effects : Some findings indicate that the compound may possess neuroprotective properties, which could be beneficial in neurodegenerative diseases. This is attributed to its ability to modulate signaling pathways involved in neuronal survival .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)-5-methylisoxazole-3-carboxamide demonstrated significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound exhibited an IC50 value lower than 20 µM, indicating strong potential as an anticancer agent. Mechanistic studies revealed that the compound induces apoptosis via the intrinsic pathway, evidenced by increased levels of pro-apoptotic markers and decreased cell viability over time .

Case Study 2: Anti-inflammatory Activity

In a model assessing the anti-inflammatory effects of the compound, researchers found that it significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. The results suggest that the compound may inhibit NF-kB signaling pathways, providing a rationale for its use in treating inflammatory diseases .

Mécanisme D'action

The mechanism of action of N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

1. Substituted N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamides ()

- Substituents : These compounds feature benzamide or pyridylamide groups attached to a pyrazole core substituted with aryl (e.g., 2-chlorophenyl) or heteroaryl groups.

- Synthesis: Synthesized via acid chloride intermediates followed by coupling with aminopyridines or pyrazolamines. Suzuki cross-coupling is employed to introduce fluorophenyl groups .

- Contrast: Unlike the target compound, these derivatives lack the 2-hydroxyethyl and isoxazole groups, instead prioritizing halogenated or cyano substituents. The absence of a hydroxyethyl group may reduce hydrophilicity compared to the target compound.

2. 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)pyrazole-4-carboxamides ()

- Substituents: Chloro, cyano, and aryl groups dominate, with variants including 4-chlorophenyl and 4-fluorophenyl substitutions.

- Physical Properties: Melting points range from 123–183°C, with yields of 62–71%. Spectroscopic data (e.g., $ ^1H $-NMR δ 7.21–8.12 for aromatic protons) highlight electron-withdrawing effects of chloro/cyano groups .

- Contrast: The chloro and cyano substituents enhance lipophilicity but may compromise solubility, whereas the target compound’s hydroxyethyl group likely improves aqueous stability.

3. 1,5-Diarylpyrazole Carboxamides ()

- Synthesis : Utilizes EDCI/HOBt-mediated coupling of pyrazole carboxylic acids with hydroxylamine derivatives.

- Functionalization: Diarylation at pyrazole positions 1 and 5 contrasts with the target’s mono-aryl (C3) and hydroxyethyl (N1) substitution.

- Contrast : The diaryl structure may enhance π-π stacking interactions in biological targets, whereas the target’s isoxazole moiety could offer distinct hydrogen-bonding capabilities .

4. mGluR-Targeting Carboxamides ()

- Examples : VU 1545 (4-nitro-N-(1,4-diphenyl-1H-pyrazol-5-yl)benzamide) and analogs with trifluoromethyl or dichlorophenyl groups.

- Bioactivity : These compounds act as positive allosteric modulators (PAMs) of mGluRs, with nitro/halogen groups critical for potency.

- Contrast : The target compound’s hydroxyethyl group may reduce metabolic stability compared to halogenated analogs but could mitigate toxicity risks associated with nitro groups .

Data Tables

Table 1. Comparative Analysis of Key Pyrazole Carboxamides

Research Findings and Implications

Synthetic Flexibility : The target compound’s hydroxyethyl and isoxazole groups necessitate a hybrid approach, combining acid chloride coupling (for isoxazole) and hydroxylation/alkylation (for hydroxyethyl) .

Solubility vs. However, this could come at the cost of reduced membrane permeability .

Biological Target Compatibility : The isoxazole-carboxamide motif mirrors mGluR-targeting compounds in , suggesting possible central nervous system applications. However, the hydroxyethyl group’s polarity may limit blood-brain barrier penetration compared to halogenated analogs .

Thermal Stability: ’s compounds exhibit higher melting points (up to 183°C) due to strong intermolecular interactions from chloro/cyano groups. The target compound’s melting point is likely lower, reflecting its less rigid structure .

Activité Biologique

N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)-5-methylisoxazole-3-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, structure-activity relationships (SAR), and various pharmacological effects.

Synthesis and Structural Characteristics

The synthesis of N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)-5-methylisoxazole-3-carboxamide typically involves the reaction of 5-methylisoxazole-3-carboxylic acid derivatives with 1-(2-hydroxyethyl)-3-phenyl-1H-pyrazole. The resulting compound exhibits a unique structure that allows for diverse interactions with biological targets.

Antitumor Activity

Research indicates that pyrazole derivatives, including the compound , exhibit significant antitumor properties. They have been shown to inhibit key oncogenic pathways, particularly targeting BRAF(V600E) and EGFR, which are crucial in various cancers. In vitro studies demonstrated that N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)-5-methylisoxazole-3-carboxamide effectively reduced cell viability in several cancer cell lines, highlighting its potential as an anticancer agent .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. In animal models, it demonstrated a reduction in inflammation markers and pain relief comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). Specifically, it inhibited the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α in lipopolysaccharide (LPS)-stimulated macrophages .

Antimicrobial Properties

N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)-5-methylisoxazole-3-carboxamide has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro assays indicated significant inhibition of bacterial growth, suggesting its potential application as an antimicrobial agent .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Inhibition of Kinases : The compound's structure allows it to inhibit kinases involved in tumor progression, such as BRAF and Aurora-A kinase.

- Modulation of Inflammatory Pathways : It interferes with the signaling pathways that lead to inflammation, thereby reducing the production of inflammatory mediators.

- Antimicrobial Mechanisms : The compound disrupts bacterial cell membranes and inhibits essential bacterial enzymes, leading to cell death .

Case Studies and Research Findings

Several studies have documented the efficacy of N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)-5-methylisoxazole-3-carboxamide:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.